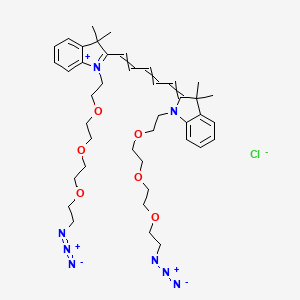
NN'-bis-(azide-PEG3)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NN’-bis-(azide-PEG3)-Cy5 is a compound that features two azide groups attached to a polyethylene glycol (PEG) chain, which is further conjugated to a cyanine dye (Cy5). This compound is widely used in various scientific fields due to its unique properties, including its ability to participate in click chemistry reactions and its fluorescent characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NN’-bis-(azide-PEG3)-Cy5 typically involves the following steps:
PEGylation: The initial step involves the attachment of polyethylene glycol (PEG) chains to a suitable substrate.
Azidation: The PEGylated substrate is then reacted with azide-containing reagents to introduce azide groups.
Conjugation with Cy5: Finally, the azide-PEG3 intermediate is conjugated with the Cy5 dye through a click chemistry reaction, typically involving copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
Industrial production of NN’-bis-(azide-PEG3)-Cy5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
NN’-bis-(azide-PEG3)-Cy5 primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
Reagents: Alkynes, copper(I) catalysts, and reducing agents.
Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures, in aqueous or organic solvents.
Major Products
The major product of the click chemistry reaction involving NN’-bis-(azide-PEG3)-Cy5 is a triazole-linked conjugate, which retains the fluorescent properties of the Cy5 dye and the biocompatibility of the PEG chain .
Wissenschaftliche Forschungsanwendungen
NN’-bis-(azide-PEG3)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling studies due to its ability to form stable triazole linkages.
Biology: Employed in fluorescence microscopy and imaging studies to track biological processes.
Medicine: Utilized in drug delivery systems and diagnostic assays due to its biocompatibility and fluorescent properties.
Industry: Applied in the development of biosensors and other analytical tools.
Wirkmechanismus
The mechanism of action of NN’-bis-(azide-PEG3)-Cy5 involves its participation in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. The Cy5 dye provides fluorescence, allowing for the visualization and tracking of the compound in various applications. The PEG chain enhances solubility and biocompatibility, making the compound suitable for use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azide-PEG3-biotin: Similar in structure but conjugated with biotin instead of Cy5. Used for biotinylation and detection of biomolecules.
Azide-PEG4-NHS ester: Contains an NHS ester group for amine-reactive conjugation. Used in protein labeling and modification.
Azide-PEG3-acid: Features a carboxylic acid group for further functionalization.
Uniqueness
NN’-bis-(azide-PEG3)-Cy5 is unique due to its combination of azide groups, PEG chain, and Cy5 dye. This combination provides a versatile tool for bioconjugation, imaging, and diagnostic applications, offering both biocompatibility and fluorescence.
Eigenschaften
Molekularformel |
C41H57ClN8O6 |
|---|---|
Molekulargewicht |
793.4 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C41H57N8O6.ClH/c1-40(2)34-12-8-10-14-36(34)48(20-24-52-28-32-54-30-26-50-22-18-44-46-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)49(39)21-25-53-29-33-55-31-27-51-23-19-45-47-43;/h5-17H,18-33H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ABWDMMSABAJXMT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(4-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097561.png)
![(1S,9S,10R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B14097572.png)
![Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14097574.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14097587.png)

![1-{2-[(4-methoxyphenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097604.png)

![1-(3,4-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097612.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14097616.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)

![3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate](/img/structure/B14097628.png)
![5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097633.png)
![3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097638.png)
